tert-butyl ((S)-2-(2-((R)-1-aminoethyl)-4-fluorophenoxy)propyl)carbamate

Process Chemistry Scale-up Repotrectinib

tert-Butyl ((S)-2-(2-((R)-1-aminoethyl)-4-fluorophenoxy)propyl)carbamate (CAS 2058228-08-1) is a chiral, non-racemic, protected amine-phenol ether belonging to the carbamate class, specifically designed as a key advanced intermediate in the chemical synthesis of the FDA-approved tyrosine kinase inhibitor Repotrectinib (TPX-0005). With a molecular formula of C16H25FN2O3 and a molecular weight of 312.38, it features a tert-butoxycarbonyl (Boc) protecting group and dual (S)- and (R)- configured stereocenters essential for imparting the correct three-dimensional geometry to the final active pharmaceutical ingredient.

Molecular Formula C16H25FN2O3
Molecular Weight 312.38 g/mol
Cat. No. B13355381
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl ((S)-2-(2-((R)-1-aminoethyl)-4-fluorophenoxy)propyl)carbamate
Molecular FormulaC16H25FN2O3
Molecular Weight312.38 g/mol
Structural Identifiers
SMILESCC(CNC(=O)OC(C)(C)C)OC1=C(C=C(C=C1)F)C(C)N
InChIInChI=1S/C16H25FN2O3/c1-10(9-19-15(20)22-16(3,4)5)21-14-7-6-12(17)8-13(14)11(2)18/h6-8,10-11H,9,18H2,1-5H3,(H,19,20)/t10-,11+/m0/s1
InChIKeyRQBLNMGEIXGIGR-WDEREUQCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: tert-Butyl ((S)-2-(2-((R)-1-aminoethyl)-4-fluorophenoxy)propyl)carbamate as a High-Purity Intermediate


tert-Butyl ((S)-2-(2-((R)-1-aminoethyl)-4-fluorophenoxy)propyl)carbamate (CAS 2058228-08-1) is a chiral, non-racemic, protected amine-phenol ether belonging to the carbamate class, specifically designed as a key advanced intermediate in the chemical synthesis of the FDA-approved tyrosine kinase inhibitor Repotrectinib (TPX-0005) . With a molecular formula of C16H25FN2O3 and a molecular weight of 312.38, it features a tert-butoxycarbonyl (Boc) protecting group and dual (S)- and (R)- configured stereocenters essential for imparting the correct three-dimensional geometry to the final active pharmaceutical ingredient . Its design as a protected fragment addresses specific challenges in complex macrocycle formation, making it a strategic building block rather than a commodity chemical.

The Critical Advantage of Defined Stereochemistry: Why Alternative Repotrectinib Intermediates Cannot Substitute for CAS 2058228-08-1


The compound's value is intrinsically linked to its absolute stereochemistry and orthogonal protection strategy. Generic substitution with a racemic mixture or an alternative stereoisomer introduces uncontrolled diastereomeric impurities that propagate through subsequent synthetic steps, ultimately compromising the stereochemical purity of the final macrocyclic drug, Repotrectinib [1]. Early synthetic routes to the same advanced fragment reportedly suffered from 'poor diastereoselectivity,' necessitating difficult purifications that severely compromised both yield and throughput [2]. The specific (S)-phenoxypropyl and (R)-aminoethyl configuration of this molecule is designed for precise, stereoretentive incorporation into the drug's complex core, where a simple, unprotected 4-fluorophenol or a non-Boc-protected analog would lead to side reactions and synthetic dead-ends [1].

Quantitative Differentiation Evidence for tert-Butyl ((S)-2-(2-((R)-1-aminoethyl)-4-fluorophenoxy)propyl)carbamate in Synthesis


Process Scalability: Overcoming the Multi-Hundred-Kilogram Bottleneck

This intermediate is produced via a redesigned, scalable route that directly addresses the failures of prior syntheses. The original sequence for the analogous key intermediate was explicitly limited by 'use of pyrophoric organolithium reagents, low yield, poor diastereoselectivity, and lengthy workup/purification procedures' . The current process, designed for this compound, has demonstrated scalability on a multi-hundred-kilogram scale, successfully manufacturing over a metric ton of the advanced intermediate, a critical proof of supply security and industrial maturity [1].

Process Chemistry Scale-up Repotrectinib BMT-773752

Analytical Purity and Documentation for Downstream Processing

This intermediate is supplied with a certified purity of 98% and is accompanied by comprehensive analytical documentation, including NMR, HPLC, and GC data for each batch . This level of characterization ensures that the intermediate's quality profile is defined, not assumed, which is a critical distinction from generic or poorly characterized alternatives where unknown impurities—potentially from low-yielding, unoptimized routes—can poison sensitive catalytic steps in subsequent macrocyclization reactions.

Quality Control Synthesis Carbamate Intermediate

Enabling Macrocyclic Complexity: The Role of Orthogonal Boc-Protection in Regioselective Assembly

The synthetic strategy for Repotrectinib relies on a late-stage, stereoretentive macrocyclization. This intermediate provides the necessary orthogonally protected amine (Boc-group) and a free primary amine, allowing for selective deprotection and coupling sequences. In contrast, its immediate precursor, (R)-2-(1-aminoethyl)-4-fluorophenol, lacks the essential (S)-propyl-carbamate tether and the protection needed for this sequence, fundamentally precluding its use in the same efficient, convergent synthetic strategy [1]. The compound embodies a multi-step synthetic convergence not achievable with simpler fragments.

Synthetic Strategy Protecting Groups Macrocycles Repotrectinib

Primary Procurement Scenarios for tert-Butyl ((S)-2-(2-((R)-1-aminoethyl)-4-fluorophenoxy)propyl)carbamate Based on Quantitative Differentiation


Pivotal Clinical and Commercial API Manufacturing for Repotrectinib

For organizations scaling up the synthesis of Repotrectinib (AUGTYRO) for Phase III clinical trials or commercial supply, this specific intermediate is essential. Its demonstrated multi-hundred-kilogram process scalability and >1 metric ton production history [1] directly translate to a secure, uninterrupted supply chain, mitigating the risk of synthetic route re-validation that would be required by using a less scalable alternative. The published process improvements specifically overcame dangerous reagents and poor diastereoselectivity, ensuring consistent stereochemical quality at large scale.

Generic Drug Development and Route Scouting Around Repotrectinib

Companies pursuing an ANDA filing or developing a non-infringing synthetic route to Repotrectinib require this specific intermediate to target the identical impurity profile as the reference listed drug (RLD). Using a racemic or incorrect stereoisomer would introduce new diastereomeric impurities into the final API, failing regulatory specifications for identity and purity. The 98% purity and full QC documentation (NMR, HPLC, GC) provide the level of analytical rigor required for an Abbreviated New Drug Application.

Synthesis of Next-Generation Macrocyclic Kinase Inhibitor Libraries

Medicinal chemistry groups exploring structure-activity relationships (SAR) around the Repotrectinib scaffold for addressing resistance mutations (e.g., ROS1 G2032R, ALK G1202R) [2] require this advanced intermediate to rapidly generate diverse libraries while preserving the crucial chiral framework. Its orthogonal protecting-group strategy allows for streamlined, parallel synthesis of analogs, which is not directly possible with simpler, unprotected fragments that would necessitate longer, linear syntheses for each analog.

Process Chemistry Optimization and Design of Experiments (DoE) Studies

Process development teams focusing on the pivotal macrocylization reaction of Repotrectinib need this high-purity intermediate as a standard. The documented integration of this compound into a successful, multi-kilogram scale process [1] provides a validated starting point for DoE studies aimed at further optimizing reaction conditions, minimizing impurity formation, and increasing throughput, directly building upon the proven 'protection/deprotection sequence' described in the latest process development literature.

Quote Request

Request a Quote for tert-butyl ((S)-2-(2-((R)-1-aminoethyl)-4-fluorophenoxy)propyl)carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.